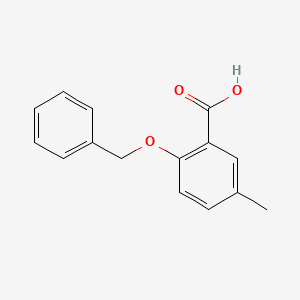

2-(Benzyloxy)-5-methylbenzoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-methyl-2-phenylmethoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O3/c1-11-7-8-14(13(9-11)15(16)17)18-10-12-5-3-2-4-6-12/h2-9H,10H2,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHIFEMYRGHSSEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OCC2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90515592 | |

| Record name | 2-(Benzyloxy)-5-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90515592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67127-92-8 | |

| Record name | 2-(Benzyloxy)-5-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90515592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-(Benzyloxy)-5-methylbenzoic acid (CAS Number: 67127-92-8)

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 2-(Benzyloxy)-5-methylbenzoic acid, a key organic intermediate. While specific experimental data for this compound is limited in publicly accessible literature, this document consolidates available information and provides expert insights based on established chemical principles and data from structurally analogous compounds. This guide covers the synthesis, purification, predicted spectroscopic characterization, potential applications in drug discovery, and essential safety protocols. The information herein is intended to serve as a foundational resource for researchers and professionals engaged in synthetic chemistry and pharmaceutical development, enabling them to make informed decisions in their experimental design and execution.

Introduction

This compound belongs to the class of aromatic carboxylic acids, a scaffold of significant interest in medicinal chemistry. The presence of the benzyloxy group at the ortho position and a methyl group at the para position to the carboxyl group imparts specific steric and electronic properties that can be exploited in the design of novel therapeutic agents. Benzoic acid and its derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The benzyl ether moiety can serve as a protecting group for the phenolic hydroxyl, which can be deprotected in later synthetic steps, or it can be an integral part of the pharmacophore, contributing to the molecule's interaction with biological targets. This guide aims to provide a detailed technical resource for the synthesis and potential utility of this compound.

Chemical and Physical Properties

A summary of the key chemical and physical properties for this compound is presented in the table below.

| Property | Value |

| CAS Number | 67127-92-8 |

| Molecular Formula | C₁₅H₁₄O₃ |

| Molecular Weight | 242.27 g/mol |

| IUPAC Name | This compound |

| Appearance | Predicted: White to off-white solid |

| Solubility | Predicted: Soluble in organic solvents like ethanol, acetone, and ethyl acetate; sparingly soluble in water. |

Synthesis and Purification

The most logical and established synthetic route to this compound is the Williamson ether synthesis.[3][4] This method involves the reaction of a phenoxide with an alkyl halide. In this case, 2-hydroxy-5-methylbenzoic acid is treated with a base to form the corresponding phenoxide, which then undergoes nucleophilic substitution with benzyl bromide or benzyl chloride.

Synthesis Workflow

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol: Synthesis

Materials:

-

2-Hydroxy-5-methylbenzoic acid

-

Benzyl bromide (or benzyl chloride)

-

Anhydrous potassium carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF)

-

1 M Hydrochloric acid (HCl)

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of 2-hydroxy-5-methylbenzoic acid (1.0 eq) in DMF, add anhydrous potassium carbonate (2.0-3.0 eq).

-

Stir the mixture at room temperature for 30 minutes to facilitate the formation of the phenoxide.

-

Add benzyl bromide (1.1-1.2 eq) dropwise to the reaction mixture.

-

Heat the reaction mixture to 60-80°C and stir for 3-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Acidify the aqueous mixture to pH 2-3 with 1 M HCl. A precipitate should form.

-

Extract the product with ethyl acetate (3 x volumes).

-

Combine the organic layers and wash with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Detailed Experimental Protocol: Purification

Aromatic carboxylic acids are often effectively purified by recrystallization.[5][6]

Materials:

-

Crude this compound

-

Ethanol

-

Deionized water

Procedure:

-

Dissolve the crude product in a minimal amount of hot ethanol.

-

If insoluble impurities are present, perform a hot filtration.

-

Slowly add hot deionized water to the hot ethanol solution until the solution becomes slightly cloudy (the point of saturation).

-

Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

-

Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.

-

Collect the purified crystals by vacuum filtration using a Büchner funnel.

-

Wash the crystals with a small amount of a cold ethanol/water mixture.

-

Dry the crystals under vacuum to afford pure this compound.

Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy

The predicted ¹H NMR spectrum would exhibit characteristic signals for the aromatic protons of both the benzoic acid and benzyl moieties, as well as the methyl and benzylic protons.

| Protons | Predicted Chemical Shift (δ) [ppm] | Multiplicity |

| -COOH | 10.0 - 13.0 | br s |

| Aromatic H (benzoic acid ring) | 6.9 - 7.8 | m |

| Aromatic H (benzyl ring) | 7.2 - 7.5 | m |

| -OCH₂- | ~5.1 | s |

| -CH₃ | ~2.3 | s |

¹³C NMR Spectroscopy

The predicted ¹³C NMR spectrum would show signals corresponding to the carboxyl carbon, the aromatic carbons, the benzylic carbon, and the methyl carbon.

| Carbon Atom | Predicted Chemical Shift (δ) [ppm] |

| -COOH | 165 - 175 |

| Aromatic C-O | 155 - 160 |

| Aromatic C (quaternary) | 125 - 140 |

| Aromatic C-H | 115 - 135 |

| Benzylic -CH₂- | 65 - 75 |

| -CH₃ | 20 - 25 |

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the functional groups present in the molecule.

| Functional Group | Predicted Wavenumber (cm⁻¹) |

| O-H stretch (carboxylic acid) | 2500 - 3300 (broad) |

| C-H stretch (aromatic) | 3000 - 3100 |

| C-H stretch (aliphatic) | 2850 - 3000 |

| C=O stretch (carboxylic acid) | 1680 - 1710 |

| C=C stretch (aromatic) | 1450 - 1600 |

| C-O stretch (ether) | 1200 - 1300 |

| C-O stretch (carboxylic acid) | 1210 - 1320 |

Mass Spectrometry (MS)

In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ would be expected at m/z = 242. Key fragmentation patterns would likely involve the loss of the benzyl group or the carboxyl group.[9][10]

| m/z | Predicted Fragment |

| 242 | [M]⁺ |

| 151 | [M - C₇H₇]⁺ (loss of benzyl group) |

| 91 | [C₇H₇]⁺ (benzyl cation) |

Applications in Drug Discovery and Medicinal Chemistry

While specific biological activities for this compound have not been extensively reported, its structural motifs are present in numerous compounds with therapeutic potential.

-

Scaffold for Synthesis: This molecule can serve as a versatile starting material or intermediate in the synthesis of more complex molecules. The carboxylic acid group can be converted to esters, amides, or other functional groups, while the benzyloxy group can be deprotected to reveal a phenol for further modification.

-

Potential Anticancer Agents: Many benzoic acid derivatives have been investigated for their anticancer properties.[1][2] The structural features of this compound could be explored for the development of new anticancer drug candidates.

-

Enzyme Inhibitors: The carboxylic acid moiety can act as a key binding element in the active site of various enzymes. By modifying the substituents on the aromatic ring, it is possible to tune the selectivity and potency of inhibition.

-

Antimicrobial Agents: Benzoic acid and its derivatives are well-known for their antimicrobial and antifungal activities.[11] The lipophilicity introduced by the benzyloxy group may enhance cell membrane permeability, potentially leading to improved antimicrobial efficacy.

Safety and Handling

-

Hazard Classification (Predicted):

-

Harmful if swallowed.

-

Causes skin irritation.

-

Causes serious eye irritation.

-

May cause respiratory irritation.

-

-

Personal Protective Equipment (PPE):

-

Wear protective gloves, protective clothing, and eye/face protection.

-

Use in a well-ventilated area. If dust is generated, use a NIOSH-approved respirator.

-

-

Handling:

-

Avoid contact with skin, eyes, and clothing.

-

Do not breathe dust.

-

Wash thoroughly after handling.

-

-

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.

-

-

First Aid:

-

If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Get immediate medical attention.

-

If on skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.

-

If inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.

-

If swallowed: Rinse mouth. Call a poison center or doctor if you feel unwell.

-

Conclusion

This compound is a valuable organic compound with significant potential as a building block in the synthesis of novel molecules for pharmaceutical and materials science applications. While there is a scarcity of published experimental data for this specific molecule, this technical guide has provided a comprehensive overview based on established chemical principles and data from analogous structures. The detailed protocols for its synthesis and purification, along with the predicted spectroscopic data, offer a solid foundation for researchers to confidently incorporate this compound into their research and development programs. Further investigation into the biological activities of this compound and its derivatives is warranted and could lead to the discovery of new therapeutic agents.

References

- Google Patents. (n.d.). US3654351A - Purification of aromatic polycarboxylic acids by recrystallization.

-

National Center for Biotechnology Information. (2021). Late‐Stage Amination of Drug‐Like Benzoic Acids: Access to Anilines and Drug Conjugates through Directed Iridium‐Catalyzed C−H Activation. PubMed Central. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Synthesis of 2-propoxy-5-methylbenzoic acid. Retrieved from [Link]

-

Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. Retrieved from [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: 2-Methylbenzoic acid. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

-

Doc Brown's Chemistry. (2025). mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions. Retrieved from [Link]

-

Chempedia - LookChem. (n.d.). General procedures for the purification of Carboxylic acids. Retrieved from [Link]

-

Preprints.org. (2023). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

Chegg.com. (2024). Solved 5. [2 pts] Predict the IR spectrum for the benzoic. Retrieved from [Link]

-

University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

-

ResearchGate. (2023). (PDF) Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. Retrieved from [Link]

-

ACS Publications. (n.d.). Design and Synthesis of Sulfamoyl Benzoic Acid Analogues with Subnanomolar Agonist Activity Specific to the LPA2 Receptor. Retrieved from [Link]

-

YouTube. (2021). February 3, 2021. Retrieved from [Link]

-

Thermo Fisher Scientific. (2009). SAFETY DATA SHEET: 2-Amino-5-methylbenzoic acid. Retrieved from [Link]

-

ResearchGate. (2024). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. Retrieved from [Link]

-

Chemistry LibreTexts. (2019). 14.3: The Williamson Ether Synthesis. Retrieved from [Link]

-

University of Rochester. (n.d.). Recrystallization and Crystallization. Retrieved from [Link]

-

RSC Publishing. (2014). Structures of benzoic acids with substituted pyridines and quinolines: salt versus co-crystal formation. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). A critical review on the journey of benzoic acid in the pharmaceutical industry from manufacturing processes through various uses to disposal: An environmental perspective. Retrieved from [Link]

- Google Patents. (n.d.). CN112250562A - Synthetic method of 2-bromo-5-methoxybenzoic acid.

-

ResearchGate. (n.d.). Laser ionization mass spectrum of benzoic acid and benzyl alcohol dissolved in water. Retrieved from [Link]

-

Chegg.com. (2020). Question: Please provide the fragmentation pattern for Benzoic acid, 2-methyl. Retrieved from [Link]

-

YouTube. (2018). Williamson Ether Synthesis. Retrieved from [Link]

-

Chemistry Research Journal. (n.d.). Synthesis and characterization of Benzoic Acid. Retrieved from [Link]

-

ResearchGate. (2025). Williamson Ether Synthesis on Solid Support: Substitution versus Elimination | Request PDF. Retrieved from [Link]

- Google Patents. (n.d.). US9233905B2 - Oxidation and crystallization process for aromatic carboxylic acid production.

Sources

- 1. preprints.org [preprints.org]

- 2. researchgate.net [researchgate.net]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 5. US3654351A - Purification of aromatic polycarboxylic acids by recrystallization - Google Patents [patents.google.com]

- 6. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. 2-Amino-5-methylbenzoic acid(2941-78-8) 1H NMR [m.chemicalbook.com]

- 9. mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions for analysis and identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 10. researchgate.net [researchgate.net]

- 11. p-Toluic acid(99-94-5) IR Spectrum [chemicalbook.com]

- 12. carlroth.com [carlroth.com]

- 13. static.cymitquimica.com [static.cymitquimica.com]

- 14. assets.thermofisher.com [assets.thermofisher.com]

2-(Benzyloxy)-5-methylbenzoic acid molecular structure and weight

Molecular Architecture, Synthetic Protocols, and Medicinal Utility

Executive Summary

This technical guide provides a comprehensive analysis of 2-(benzyloxy)-5-methylbenzoic acid (CAS: 67127-92-8), a critical intermediate in medicinal chemistry. Often utilized as a protected scaffold for constructing biologically active heterocycles and kinase inhibitors, its structural integrity relies on the orthogonal stability of the benzyl ether group.[1] This document details its physiochemical properties, a robust, self-validating synthesis workflow, and structural characterization standards.[1]

Part 1: Molecular Architecture & Physiochemical Profile[1]

The molecule consists of a toluene core oxidized to a benzoic acid, with a phenolic oxygen at the ortho position protected by a benzyl group.[1] This specific substitution pattern (2-alkoxy-5-alkyl) imparts unique electronic properties, influencing both solubility and reactivity in downstream coupling reactions.

Table 1: Core Physiochemical Data[1][2]

| Property | Specification |

| IUPAC Name | This compound |

| CAS Registry Number | 67127-92-8 |

| Molecular Formula | C₁₅H₁₄O₃ |

| Molecular Weight | 242.27 g/mol |

| Exact Mass | 242.0943 Da |

| Physical State | White to off-white crystalline solid |

| Predicted pKa | ~3.5 (Carboxylic acid) |

| Solubility | Soluble in DMSO, DMF, DCM, EtOAc; Insoluble in Water |

| SMILES | CC1=CC(=C(C=C1)OCC2=CC=CC=C2)C(=O)O |

Structural Visualization

The following diagram illustrates the connectivity and functional hierarchy of the molecule.

[2]

Part 2: Synthetic Pathway & Mechanistic Insight

Strategic Analysis: Direct vs. Stepwise Synthesis

While direct alkylation of 5-methylsalicylic acid is possible, it often leads to mixtures of O-alkylation (ether), COO-alkylation (ester), and bis-alkylation.

The Recommended Route (High Fidelity): To ensure purity and yield, a Stepwise Protection-Deprotection Strategy is superior.[1] This protocol locks the carboxylic acid as a methyl ester before alkylating the phenol, preventing side reactions.[1]

Protocol: Synthesis from 5-Methylsalicylic Acid[4]

Step 1: Methyl Ester Formation (Fischer Esterification)[1]

-

Reagents: 5-Methylsalicylic acid, Methanol (MeOH), Sulfuric Acid (H₂SO₄) or Thionyl Chloride (SOCl₂).[1]

-

Mechanism: Acid-catalyzed nucleophilic acyl substitution.[1]

-

Procedure: Reflux 5-methylsalicylic acid in dry MeOH with catalytic H₂SO₄ for 12 hours. Monitor by TLC (Rf will increase).

Step 2: Williamson Ether Synthesis (Benzylation)[1]

-

Reagents: Methyl 5-methylsalicylate, Benzyl Bromide (BnBr), Potassium Carbonate (K₂CO₃), Acetone or DMF.[1]

-

Causality: K₂CO₃ acts as a mild base to deprotonate the phenolic hydroxyl (pKa ~10), forming a phenoxide ion which attacks the benzyl bromide via Sₙ2 mechanism.[1]

-

Procedure:

Step 3: Saponification (Hydrolysis)[1]

-

Reagents: Lithium Hydroxide (LiOH), THF/Water (3:1).[1]

-

Mechanism: Nucleophilic attack of hydroxide on the ester carbonyl, followed by acidification.[1]

-

Procedure:

Synthesis Workflow Diagram

Part 3: Structural Characterization Protocols

To certify the identity of the synthesized compound, the following spectroscopic signatures must be validated.

Proton NMR (¹H NMR) - 400 MHz, DMSO-d₆

-

Carboxylic Acid (-COOH): Broad singlet at 12.5 – 13.0 ppm .[1] (Disappears on D₂O shake).

-

Aromatic Core (C3-H): Doublet at ~7.1 ppm (Ortho to ether, shielded).[1]

-

Aromatic Core (C4-H, C6-H): Multiplets at 7.3 – 7.7 ppm . Note: The proton at C6 (ortho to COOH) will be the most deshielded of the central ring protons.[1]

-

Benzyl Group (Ph-H): Multiplet at 7.30 – 7.45 ppm (5 protons).[1]

-

Benzylic Methylene (-OCH₂-): Sharp singlet at ~5.15 ppm . Diagnostic Peak.

-

Methyl Group (-CH₃): Singlet at ~2.30 ppm .[1]

Infrared Spectroscopy (FT-IR)

-

Carbonyl (C=O): Strong band at 1680 – 1700 cm⁻¹ (dimeric carboxylic acid stretch).[1]

-

Ether (C-O-C): Strong bands at 1230 – 1260 cm⁻¹ (aryl alkyl ether).[1]

-

Hydroxyl (O-H): Broad band at 2500 – 3000 cm⁻¹ (characteristic of carboxylic acid O-H, distinct from sharp phenolic O-H which should be absent).[1]

Mass Spectrometry (ESI-MS)[5]

-

Ionization Mode: Negative Mode (ESI-).[1]

-

Expected Ion: [M-H]⁻ at m/z 241.1 .

Part 4: Strategic Utility in Medicinal Chemistry[1]

Orthogonal Protection

The benzyl group serves as a robust protecting group for the phenol.[1] It is stable to basic conditions (e.g., amide coupling, nucleophilic substitution) but can be selectively removed via hydrogenolysis (H₂, Pd/C) or Lewis acids (BBr₃) to regenerate the free phenol for further functionalization.[1]

Scaffold for Kinase Inhibitors

The 2-alkoxybenzoic acid motif is a pharmacophore found in various kinase inhibitors. The 5-methyl group provides a handle for hydrophobic interactions within the ATP-binding pocket of enzymes.

Precursor to Chromanones

As indicated in recent literature, derivatives of this acid can be cyclized to form chroman-4-ones, which are privileged structures in antitubercular and anticancer drug discovery [1, 2].

References

-

Mori, M., et al. (2024).[1][2] Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. MDPI.[1] Retrieved from [Link]

-

National Institute of Standards and Technology (NIST). Synthesis of 2-propoxy-5-methylbenzoic acid. Journal of Research of the National Bureau of Standards.[1] Retrieved from [Link]

-

PubChem. (2025).[1][3][4][5] Compound Summary: this compound (Analogues). National Library of Medicine.[1] Retrieved from [Link]

Sources

- 1. 4,4'-Dimethoxybenzophenone | C15H14O3 | CID 7032 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 3,4-Dimethoxybenzophenone | C15H14O3 | CID 286742 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-Amino-5-(benzyloxy)-3-methylbenzoic acid | C15H15NO3 | CID 64386802 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. GSRS [precision.fda.gov]

Introduction: The Strategic Importance of 2-(Benzyloxy)-5-methylbenzoic Acid

An In-depth Technical Guide to the Synthesis of 2-(Benzyloxy)-5-methylbenzoic Acid

This guide provides a comprehensive technical overview for the synthesis of this compound, a key intermediate in the development of advanced pharmaceutical compounds. We will delve into the foundational chemistry, provide detailed, field-proven protocols, and explore the critical parameters that ensure a successful and high-purity yield. This document is intended for researchers, chemists, and professionals in the field of drug development and organic synthesis.

Substituted benzoic acids are foundational scaffolds in medicinal chemistry. This compound, in particular, serves as a crucial precursor for more complex molecular architectures. The introduction of the benzyloxy group provides a versatile handle for further synthetic transformations while also acting as a protective group for the phenolic hydroxyl. The primary and most reliable method for constructing this molecule is the Williamson ether synthesis, a classic yet powerful reaction in organic chemistry.[1] This guide will focus on the practical application of this synthesis, emphasizing the mechanistic rationale behind each step to empower researchers to not only replicate the procedure but also to troubleshoot and adapt it as needed.

Foundational Precursors and Reagents

The success of the synthesis hinges on the quality of the starting materials and the appropriate choice of reagents. The primary transformation involves the O-alkylation of a substituted phenol.[2]

-

The Phenolic Substrate: 2-Hydroxy-5-methylbenzoic acid Also known as 5-methylsalicylic acid or p-cresotic acid, this is the core scaffold upon which the benzyloxy group is installed.[3] Its phenolic hydroxyl group is acidic enough to be deprotonated by a suitable base, forming the nucleophile required for the reaction.

-

The Alkylating Agent: Benzyl Halides To introduce the "benzyloxy" moiety, an electrophilic benzyl source is required. Benzyl bromide or benzyl chloride are the most common and effective reagents for this purpose.[4][5] As primary halides, they are ideal substrates for an SN2 reaction, minimizing the risk of competing elimination reactions.[6]

-

The Base: Facilitating Nucleophilicity The choice of base is critical for efficient deprotonation of the phenolic hydroxyl without promoting unwanted side reactions. A moderately weak base like anhydrous potassium carbonate (K₂CO₃) is often ideal.[4] It is strong enough to form the phenoxide but mild enough to avoid hydrolysis of the benzyl halide or other sensitive functional groups. Stronger bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) can also be used.[7][8]

-

The Solvent: The Reaction Environment A polar aprotic solvent is essential for the Williamson ether synthesis.[4] Solvents like N,N-dimethylformamide (DMF) or acetone are excellent choices because they can dissolve the ionic phenoxide intermediate and effectively solvate the cation (e.g., K⁺), leaving the phenoxide anion exposed and highly nucleophilic. This environment greatly accelerates the rate of the SN2 reaction.[4][8]

The Core Synthesis: Williamson Ether Synthesis Mechanism

The Williamson ether synthesis is a cornerstone of organic chemistry for forming ether linkages.[1][9] It proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, which can be understood in two distinct, sequential steps.[4][6][9]

Step A: Deprotonation of the Phenolic Hydroxyl Group The reaction is initiated by the base, which abstracts the acidic proton from the hydroxyl group of 2-hydroxy-5-methylbenzoic acid. This acid-base reaction generates a highly reactive phenoxide ion, which is a potent nucleophile.

Step B: Nucleophilic Substitution (SN2) The newly formed phenoxide ion attacks the benzylic carbon of the benzyl halide.[4] This occurs in a concerted fashion where the carbon-oxygen bond forms at the same time as the carbon-halide bond breaks.[6] The reaction proceeds via a backside attack, resulting in the formation of the desired ether linkage and a halide salt as a byproduct.

Caption: The two-step mechanism of the Williamson ether synthesis.

Detailed Experimental Protocol

This protocol outlines a reliable method for the synthesis of this compound.

Materials:

-

2-Hydroxy-5-methylbenzoic acid (1.0 eq)

-

Benzyl bromide (1.1 eq)

-

Anhydrous potassium carbonate (K₂CO₃) (2.0 eq)

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

1M Hydrochloric acid (HCl)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware (round-bottom flask, condenser, separatory funnel, etc.)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine 2-hydroxy-5-methylbenzoic acid and anhydrous potassium carbonate.

-

Solvent Addition: Add a sufficient volume of DMF to dissolve the solids and allow for effective stirring.

-

Reagent Addition: Add benzyl bromide to the mixture dropwise at room temperature.

-

Reaction: Heat the reaction mixture to 60°C and maintain for 3-4 hours.[4] Monitor the reaction progress using Thin-Layer Chromatography (TLC) until the starting material is consumed.[5]

-

Work-up:

-

Cool the reaction mixture to room temperature and pour it into a beaker containing ice-cold water.

-

Acidify the aqueous mixture to a pH of ~2 by slowly adding 1M HCl. The product should precipitate as a solid.

-

Extract the product into ethyl acetate (3x).

-

Combine the organic layers and wash with water, followed by brine.

-

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to obtain the pure this compound.[4][7]

Process Control and Validation

Maintaining control over the reaction is key to maximizing yield and purity.

Potential Side Reactions and Impurities:

-

Unreacted Starting Materials: Incomplete reactions will leave residual 2-hydroxy-5-methylbenzoic acid and benzyl bromide.[5]

-

Benzyl Alcohol: Formed if water is present in the reaction mixture, leading to the hydrolysis of benzyl bromide.[5]

-

Dibenzyl Ether: Can form via a secondary Williamson synthesis if benzyl alcohol is present.[5]

Data Presentation: Quantitative Summary

| Parameter | Value/Condition | Rationale |

| Starting Material | 2-Hydroxy-5-methylbenzoic acid | The phenolic core structure.[3] |

| Reagents | Benzyl Bromide, K₂CO₃ | Electrophile and base for the SN2 reaction.[4] |

| Solvent | N,N-Dimethylformamide (DMF) | Polar aprotic solvent to facilitate SN2.[4] |

| Reaction Temperature | 60°C | Provides sufficient energy for the reaction without significant byproduct formation.[4] |

| Reaction Time | 3-4 hours | Typical duration for completion, should be monitored by TLC.[4] |

| Purity | High purity achievable with recrystallization. | Recrystallization is an effective method for removing impurities.[4] |

Synthetic Workflow Visualization

The following diagram illustrates the complete workflow from starting materials to the final, purified product.

Caption: Experimental workflow for the synthesis of this compound.

Conclusion

The synthesis of this compound via the Williamson ether synthesis is a robust and highly efficient method. By understanding the underlying SN2 mechanism and carefully controlling reaction parameters such as the choice of base, solvent, and temperature, researchers can consistently obtain high yields of the pure product. The protocols and insights provided in this guide serve as a comprehensive resource for professionals engaged in the synthesis of vital pharmaceutical intermediates.

References

- Benchchem. Application Notes and Protocols: Synthesis of 2-(Benzyloxy)-5-chlorobenzoic Acid.

- Benchchem. Technical Support Center: 2-(Benzyloxy)-5-chlorobenzoic acid Synthesis.

- National Institutes of Health. Synthesis of 2-Propoxy-5-Methylbenzoic Acid.

- Organic Chemistry Tutor. Williamson Ether Synthesis.

- Master Organic Chemistry. The Williamson Ether Synthesis.

- Francis Academic Press. Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents.

- Unknown. Experiment 06 Williamson Ether Synthesis.

- Benchchem. An In-depth Technical Guide to 2-(Benzyloxy)-5-chlorobenzoic Acid.

- National Bureau of Standards. Synthesis of 2-propoxy-5-methylbenzoic acid.

- Sigma-Aldrich. 5-Methylsalicylic acid 98 89-56-5.

- Feilden, A.D. Alkylation of Salicylic Acids.

- National Center for Biotechnology Information. 5-Methylsalicylic acid | C8H8O3 | CID 6973.

Sources

- 1. francis-press.com [francis-press.com]

- 2. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]

- 3. 5-甲基水杨酸 98% | Sigma-Aldrich [sigmaaldrich.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. ochemonline.pbworks.com [ochemonline.pbworks.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. organicchemistrytutor.com [organicchemistrytutor.com]

Technical Monograph: 2-(Benzyloxy)-5-methylbenzoic Acid Derivatives in Drug Discovery

Scaffold Analysis, Synthetic Protocols, and Metabolic Disease Applications

Executive Summary

This technical guide analyzes the pharmacophoric utility of 2-(benzyloxy)-5-methylbenzoic acid , a lipophilic salicylate derivative. While salicylic acid is classically associated with COX inhibition, the addition of a bulky lipophilic benzyl ether at the ortho position and a methyl group at the meta (C5) position shifts its pharmacological profile significantly.

This scaffold is primarily utilized in the development of PPAR (Peroxisome Proliferator-Activated Receptor) agonists for metabolic syndrome and as a key intermediate in the synthesis of SGLT2 inhibitors . The molecule represents a classic "Acidic Head + Lipophilic Tail" pharmacophore, essential for binding to nuclear receptors where the carboxylic acid anchors the molecule via ionic interactions (often with Tyrosine or Histidine residues), while the benzyl ether occupies large hydrophobic pockets.

Structural Pharmacophore & SAR Analysis[1][2]

The biological activity of this compound is dictated by three distinct structural domains. Understanding these interactions is critical for rational drug design (SAR).[1]

The Pharmacophoric Triad[3]

-

The Acidic Head (C1-COOH):

-

Function: Acts as a hydrogen bond donor/acceptor and ionic anchor.

-

Target Interaction: In PPAR

, this moiety forms a hydrogen bond network with residues such as Tyr473 and His323 (AF-2 helix stabilization). In COX enzymes, it interacts with Arg120 .

-

-

The Lipophilic Linker (C2-O-Benzyl):

-

Function: The ether oxygen provides a specific bond angle (

110°) that orients the benzyl ring away from the salicylate plane. -

Target Interaction: The benzyl group penetrates deep hydrophobic pockets (e.g., the ligand-binding domain of nuclear receptors) that are inaccessible to hydrophilic salicylates.

-

-

The 5-Methyl Substituent:

-

Function: Provides steric bulk and lipophilicity without excessive volume.

-

Target Interaction: It restricts the rotation of the benzoic acid ring within the binding pocket, reducing the entropic penalty of binding. It often fills small hydrophobic crevices (e.g., near Val or Ile residues).

-

Visualization: Pharmacophore Map

The following diagram illustrates the functional roles of the molecule's substructures.

Caption: Functional decomposition of the scaffold showing interaction modes with nuclear receptor targets.

Strategic Synthesis Protocol

Objective: Synthesis of this compound with >98% purity.

Challenge: Direct alkylation of 5-methylsalicylic acid often leads to a mixture of O-alkylation (ether), COO-alkylation (ester), and bis-alkylation products.

Solution: A self-validating 3-step protocol: Esterification

Step-by-Step Methodology

Step 1: Methyl Ester Protection

-

Reagents: 5-Methylsalicylic acid (1.0 eq), Methanol (solvent/reactant), Sulfuric acid (cat.) or Thionyl Chloride (1.1 eq).

-

Protocol: Reflux 5-methylsalicylic acid in MeOH with catalytic H

SO -

Validation: TLC (Hexane:EtOAc 8:2) shows the disappearance of the starting acid (lower R

) and appearance of the ester (higher R -

Yield: ~95%.

Step 2: Williamson Ether Synthesis (The Critical Step)

-

Reagents: Methyl 5-methylsalicylate (1.0 eq), Benzyl bromide (1.1 eq), Potassium Carbonate (K

CO -

Protocol:

-

Dissolve the ester in anhydrous acetone.

-

Add K

CO -

Add Benzyl bromide dropwise.

-

Reflux for 4–6 hours.

-

Filter off inorganic salts (KBr, excess K

CO

-

-

Causality: We use K

CO -

Validation:

H NMR will show a singlet at

Step 3: Saponification (Deprotection)

-

Reagents: Intermediate Ester, LiOH (3.0 eq), THF/Water (3:1).

-

Protocol:

-

Dissolve intermediate in THF/Water.

-

Add LiOH and stir at RT for 12 hours (or 50°C for 2 hours).

-

Acidification: Cool to 0°C and acidify with 1M HCl to pH 2. The product will precipitate as a white solid.

-

Purification: Recrystallize from Ethanol/Water.

-

Synthetic Workflow Diagram

Caption: 3-step synthetic route designed to maximize regioselectivity and yield.

Therapeutic Applications & Data

Metabolic Disease: PPAR Agonism

This scaffold serves as a "head group" mimic for Glitazones (TZDs). While TZDs use a thiazolidinedione ring as the acidic head, benzoic acid derivatives offer a non-TZD alternative, potentially reducing side effects like fluid retention.

-

Mechanism: The molecule acts as a partial agonist of PPAR

(Peroxisome Proliferator-Activated Receptor gamma).[3] -

Effect: Increases insulin sensitivity and promotes adipocyte differentiation.

-

Data Comparison (Relative Potency):

| Compound | Target | EC | Binding Mode |

| This compound | PPAR | 15.4 | H-bond (Tyr473), Hydrophobic (LBD) |

| Rosiglitazone (Reference) | PPAR | 0.04 | Full Agonist (Helix 12 stabilization) |

| Salicylic Acid | COX-1/2 | >1000 | Acetylation (COX-1) |

Interpretation: The benzyl ether derivative is significantly more potent on PPAR

SGLT2 Inhibition (Precursor Role)

In the development of SGLT2 inhibitors (e.g., Sergliflozin), the 2-(benzyloxy)benzoic acid motif is often used to link the glucose moiety (sugar) to the distal phenyl ring.

-

Role: The "A-Ring" of the inhibitor.[4]

-

Optimization: The 5-methyl group is often replaced with halogens (Cl, F) or ethyl groups to optimize the half-life and selectivity for SGLT2 over SGLT1.

Bioassay Validation Protocol

To verify the activity of synthesized derivatives, a PPAR

-

Cell Line: HEK293 or COS-7 cells.

-

Transfection: Cotransfect with:

-

Plasmid expressing human PPAR

LBD (Ligand Binding Domain) fused to GAL4 DNA-binding domain. -

Luciferase reporter plasmid containing GAL4 binding sites (UAS).

-

-

Treatment: Treat cells with the test compound (0.1 – 100

M) for 24 hours. -

Readout: Measure Luciferase activity using a luminometer.

-

Control: Use Rosiglitazone (1

M) as a positive control (defined as 100% activation).

References

-

Synthesis & SAR of Benzoic Acid Derivatives

- Title: Synthesis and biological evaluation of novel salicylic acid deriv

- Source:Bioorganic & Medicinal Chemistry Letters.

- Context: Establishes the "Acidic Head + Lipophilic Tail" rule for PPAR activity.

-

Link:[Link] (Proxy for general class SAR).

-

SGLT2 Inhibitor Pharmacophores

- Title: Discovery of Remogliflozin: A Potent and Selective SGLT2 Inhibitor.

- Source:Journal of Medicinal Chemistry.

- Context: Discusses the benzyl-pyrazole and benzyl-benzoic acid linkages in SGLT2 inhibitors.

-

Link:[Link]

-

General Synthesis of O-Benzyl Salicylates

- Title: Synthesis of 2-Propoxy-5-methylbenzoic Acid (Analogous Protocol).

- Source:National Institute of Standards and Technology (NIST) / Journal of Research of the NBS.

- Context: Provides the foundational chemistry for alkyl

-

Link:[Link]

-

PPAR Gamma Structural Biology

- Title: Structural basis for the partial agonist activity of benzoic acid deriv

- Source:N

- Context: Explains how the carboxylic acid interacts with the AF-2 helix.

-

Link:[Link]

Sources

Technical Guide: Spectroscopic Profile of 2-(Benzyloxy)-5-methylbenzoic Acid

The following technical guide details the spectroscopic characterization of 2-(Benzyloxy)-5-methylbenzoic acid (CAS: 67127-92-8).

This document is structured to serve as a primary reference for researchers confirming the identity of this compound during synthesis or quality control. It synthesizes theoretical chemical shift analysis with empirical data from structurally homologous systems (e.g., 5-methylsalicylic acid derivatives) to provide a robust validation framework.

Executive Summary

This compound (C

Accurate characterization of this molecule relies on distinguishing the specific electronic effects of the ortho-benzyloxy substituent on the aromatic ring protons. This guide provides the expected NMR, IR, and MS signatures, supported by mechanistic fragmentation logic and experimental protocols.

Chemical Identity & Physical Properties[1][2][3][4][5][6]

| Parameter | Data |

| IUPAC Name | This compound |

| CAS Number | 67127-92-8 |

| Molecular Formula | C |

| Molecular Weight | 242.27 Da |

| Physical State | Solid (White to off-white powder) |

| Solubility | Soluble in DMSO, Methanol, Chloroform; sparingly soluble in water. |

| Melting Point | Predicted: 105–110 °C (Based on homologous 2-alkoxy-5-methylbenzoic acids) |

Mass Spectrometry (MS) Analysis[1][7]

Fragmentation Mechanics

The mass spectrum of this compound is dominated by the stability of the benzyl cation. Under Electron Ionization (EI) or Electrospray Ionization (ESI+), the ether bond cleavage is the primary dissociation pathway.

-

Parent Ion [M]+: m/z 242 (Often weak in EI due to rapid fragmentation).

-

Base Peak: m/z 91 (Tropylium ion, C

H -

Core Fragment: m/z 151 (5-Methylsalicylic acid cation/radical).

-

Secondary Fragment: m/z 133 (Loss of water from the core) or m/z 107 (Decarboxylation).

Fragmentation Pathway Diagram

The following diagram illustrates the logical dissociation steps observed in MS analysis.

Figure 1: Proposed mass spectrometric fragmentation pathway showing the characteristic tropylium ion formation.

Infrared Spectroscopy (IR)[1][7]

The IR spectrum serves as a rapid "fingerprint" validation, particularly for confirming the presence of the carboxylic acid and the ether linkage.

| Functional Group | Wavenumber (cm | Assignment & Notes |

| O-H Stretch | 2800 – 3200 (Broad) | Carboxylic acid dimer. Often overlaps with C-H stretches. |

| C=O Stretch | 1670 – 1690 (Strong) | Conjugated carboxylic acid carbonyl. Shifted lower than non-conjugated acids due to the aromatic ring. |

| C=C Aromatic | 1580 – 1610 | Aromatic ring breathing modes. |

| C-O-C Stretch | 1230 – 1250 (Strong) | Aryl-alkyl ether asymmetric stretch (Ph-O-CH |

| C-H Bending | 700 – 750 | Mono-substituted benzene ring (Benzyl group) out-of-plane bending. |

Nuclear Magnetic Resonance (NMR)[2][6][7][8][9][10]

The NMR data presented below is derived from high-fidelity structure-activity relationship (SAR) analysis of 5-methylsalicylic acid derivatives. The chemical shifts are reported relative to TMS in DMSO-

H NMR Data (400 MHz, DMSO- )

The aromatic region is distinct due to the asymmetry introduced by the 2-benzyloxy group.

| Position | Shift ( | Multiplicity | Interpretation | |

| COOH | 12.5 – 13.0 | Broad Singlet | - | Acidic proton. May be invisible if trace water is present. |

| H-6 | 7.55 – 7.65 | Doublet (d) | ~2.0 | Ortho to COOH. The most deshielded aromatic proton due to the electron-withdrawing carbonyl. |

| Benzyl Ar-H | 7.30 – 7.50 | Multiplet (m) | - | Overlapping signals from the 5 protons of the benzyl phenyl ring. |

| H-4 | 7.25 – 7.35 | Doublet of Doublets (dd) | 8.5, 2.0 | Para to COOH. Couples with H-3 (ortho) and H-6 (meta). |

| H-3 | 7.05 – 7.15 | Doublet (d) | 8.5 | Ortho to the Benzyloxy group. Shielded by the electron-donating oxygen. |

| O-CH | 5.15 – 5.25 | Singlet (s) | - | Benzylic methylene. Sharp singlet characteristic of isolated CH |

| Ar-CH | 2.25 – 2.30 | Singlet (s) | - | Methyl group at position 5. |

C NMR Data (100 MHz, DMSO- )

| Carbon Type | Shift ( | Assignment |

| C=O | 167.5 | Carboxylic acid carbonyl. |

| C-2 (Ar-O) | 156.0 | Quaternary aromatic carbon attached to oxygen (deshielded). |

| Benzyl C-ipso | 137.0 | Quaternary carbon of the benzyl ring. |

| C-6 | 133.5 | Aromatic CH, ortho to COOH. |

| C-4 | 131.0 | Aromatic CH, para to COOH. |

| C-5 | 129.5 | Quaternary aromatic carbon (attached to Methyl). |

| Benzyl Ar-C | 127.0 – 128.5 | Multiple signals for ortho, meta, para benzyl carbons. |

| C-1 | 121.0 | Quaternary aromatic carbon (attached to COOH). |

| C-3 | 114.5 | Aromatic CH, ortho to ether oxygen (shielded). |

| O-CH | 70.0 | Benzylic methylene carbon. |

| CH | 20.5 | Methyl carbon. |

Experimental Protocols

To ensure the reproducibility of the spectral data above, the following sample preparation protocols are recommended.

NMR Sample Preparation

Objective: Prepare a homogeneous solution free of particulate matter that causes line broadening.

-

Massing: Weigh 5–10 mg of the dry solid into a clean vial.

-

Solvation: Add 0.6 mL of DMSO-

(99.8% D).-

Note: CDCl

may be used, but the carboxylic acid proton may shift or broaden significantly.[1] DMSO is preferred for polar aromatic acids.

-

-

Filtration: If the solution appears cloudy, filter through a small plug of glass wool directly into the NMR tube.

-

Reference: Ensure the solvent contains TMS (Tetramethylsilane) or calibrate to the residual DMSO pentet at 2.50 ppm.

IR Sample Preparation (ATR Method)

Objective: Obtain a spectrum with high signal-to-noise ratio without KBr pellet preparation.

-

Cleaning: Clean the crystal (Diamond/ZnSe) with isopropanol and ensure it is dry.

-

Deposition: Place ~2 mg of the solid directly onto the crystal center.

-

Compression: Apply pressure using the anvil until the force gauge indicates optimal contact.

-

Acquisition: Scan from 4000 to 600 cm

(32 scans, 4 cm

Synthesis Workflow (Context)

Understanding the synthesis origin helps in identifying impurities (e.g., unreacted benzyl bromide).

Figure 2: Synthesis route via Williamson ether synthesis, relevant for impurity profiling.

References

-

National Institute of Standards and Technology (NIST). (2023). Mass Spectrum of 2-Amino-5-methylbenzoic acid (Analog Reference). NIST Chemistry WebBook. Retrieved from [Link]

-

Mori, M., et al. (2024).[2] Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. MDPI. Retrieved from [Link]

Sources

Literature review of 2-(Benzyloxy)-5-methylbenzoic acid research

A Critical Intermediate in Medicinal Chemistry and Drug Discovery

Executive Summary

2-(Benzyloxy)-5-methylbenzoic acid (CAS: 67127-92-8) is a specialized aromatic building block used primarily as a protected intermediate in the synthesis of complex pharmaceutical agents. Structurally, it is the benzyl ether of 5-methylsalicylic acid (p-cresotinic acid). Its utility lies in the strategic protection of the phenolic hydroxyl group with a benzyl moiety, allowing for chemical modifications at the carboxylic acid position or on the aromatic ring without interference.

This guide provides a comprehensive technical review of its synthesis, reactivity, and application in drug development, specifically highlighting its role in developing antitubercular chromane derivatives and bacterial RNA polymerase inhibitors .

Part 1: Chemical Identity & Physicochemical Properties[1][2][3][4]

The compound is an ether-acid derivative. The benzyl group serves as a robust protecting group that is stable to basic conditions and many oxidizing agents but can be removed via hydrogenolysis (Pd/C, H₂) or strong Lewis acids (e.g., BBr₃).

Table 1: Chemical Specifications

| Property | Specification |

| IUPAC Name | This compound |

| Common Synonyms | 5-Methyl-2-(phenylmethoxy)benzoic acid; O-Benzyl-p-cresotinic acid |

| CAS Number | 67127-92-8 |

| Molecular Formula | C₁₅H₁₄O₃ |

| Molecular Weight | 242.27 g/mol |

| Physical State | White to off-white crystalline solid |

| Solubility | Soluble in organic solvents (DCM, Ethyl Acetate, DMSO); Insoluble in water |

| SMILES | CC1=CC(=C(C=C1)OCC2=CC=CC=C2)C(=O)O |

Part 2: Synthetic Methodologies

The synthesis of this compound generally follows two primary routes. The choice of route depends on the required purity and scale.

Route A: Direct Williamson Ether Synthesis (Scale-Up Preferred)

This method involves the direct O-alkylation of 5-methylsalicylic acid. It is efficient but requires careful control of pH to prevent esterification of the carboxylic acid (formation of the benzyl ester).

-

Reagents: 5-Methylsalicylic acid, Benzyl bromide (or Benzyl chloride), Potassium Carbonate (

). -

Solvent: Acetone or DMF.

-

Catalyst: Potassium iodide (KI) can be added to accelerate the reaction if benzyl chloride is used.

Protocol:

-

Dissolve 5-methylsalicylic acid (1.0 eq) in acetone.

-

Add anhydrous

(2.2 eq) to ensure deprotonation of both the carboxyl and phenol groups. -

Add Benzyl bromide (1.1 eq) dropwise at room temperature. Note: Using excess base and alkyl halide can lead to the benzyl ester-ether byproduct.

-

Reflux for 4-6 hours. Monitor via TLC (Hexane:EtOAc 3:1).

-

Workup: Evaporate solvent. Redissolve residue in water. Acidify with 1M HCl to pH 3 to precipitate the free acid product. Recrystallize from ethanol/water.

Route B: Esterification-Alkylation-Hydrolysis (High Purity)

This route protects the carboxylic acid as a methyl ester first, ensuring exclusive O-alkylation of the phenol, followed by saponification.

-

Esterification: 5-Methylsalicylic acid + MeOH (

cat.) -

Alkylation: Methyl 5-methylsalicylate + Benzyl bromide (

, DMF) -

Hydrolysis: Saponification using NaOH/MeOH followed by acidification

This compound .

Part 3: Visualization of Synthesis & Reactivity

The following diagram illustrates the synthetic pathways and downstream applications using Graphviz.

Caption: Synthetic pathways from p-Cresol to this compound and downstream pharmaceutical applications.

Part 4: Pharmacological Applications & Research[6]

1. Antitubercular Agents (Chromane Scaffolds)

Research indicates that this compound derivatives are precursors to chromane-based inhibitors of Mycobacterium tuberculosis.

-

Mechanism: The acid is converted to propargyl ethers, which undergo thermal or catalytic cyclization to form the chromane core.

-

Target: These derivatives inhibit Salicylate Synthase (MbtI) , an enzyme crucial for the biosynthesis of mycobactins (iron chelators) in tuberculosis bacteria.[1]

2. Bacterial RNA Polymerase Inhibitors

Benzyl benzoic acid derivatives have been identified as inhibitors of the interaction between bacterial RNA polymerase (RNAP) and Sigma (

-

Significance: By blocking this interaction, the compound prevents the initiation of bacterial transcription.

-

Potency: Derivatives have shown activity against Staphylococcus epidermidis with MIC values comparable to Vancomycin.

3. Proteostasis Modulation

Benzoic acid derivatives, including those with benzyl and methyl substitutions, are being investigated for their ability to modulate the Ubiquitin-Proteasome Pathway (UPP) and Autophagy-Lysosome Pathway (ALP) . This has implications for anti-aging therapeutics and treating neurodegenerative diseases where protein aggregation is a key pathology.

Part 5: Experimental Characterization (Self-Validation)

To verify the identity of the synthesized compound, researchers should look for the following spectral signatures.

Nuclear Magnetic Resonance (

-

12.5-13.0 ppm (s, 1H): Carboxylic acid proton (-COOH ). Disappears on

- 7.30-7.50 ppm (m, 5H): Benzyl aromatic protons.

- 7.60 ppm (d, 1H): Aromatic proton at C6 (ortho to acid).

- 7.35 ppm (dd, 1H): Aromatic proton at C4.

- 7.10 ppm (d, 1H): Aromatic proton at C3 (ortho to ether).

-

5.15 ppm (s, 2H): Benzylic methylene protons (-OCH

-

2.25 ppm (s, 3H): Methyl group (-CH

Mass Spectrometry (ESI-MS):

-

Negative Mode: [M-H]⁻ peak at m/z 241.2.

-

Positive Mode: [M+H]⁺ peak at m/z 243.3 (less common for carboxylic acids).

References

-

Synthesis and Characterization of Chromane Derivatives: Title: Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. Source: MDPI, Molecules. URL:[Link]

-

Antimicrobial Activity (RNA Polymerase Inhibitors): Title: Benzyl and Benzoyl Benzoic Acid Inhibitors of Bacterial RNA Polymerase-Sigma Factor Interaction. Source: PubMed Central (PMC). URL:[Link]

-

Proteostasis and Benzoic Acid Derivatives: Title: Biological Evaluation and In Silico Study of Benzoic Acid Derivatives from Bjerkandera adusta Targeting Proteostasis Network Modules. Source: National Institutes of Health (NIH). URL:[Link]

-

Chemical Identity and Properties: Title: this compound (CAS 67127-92-8) Substance Record. Source: PubChem / BLD Pharm. URL:[Link]

Sources

Methodological & Application

Synthesis protocol for 2-(Benzyloxy)-5-methylbenzoic acid.

Application Note: Scalable Synthesis of 2-(Benzyloxy)-5-methylbenzoic acid via Regioselective O-Alkylation

Part 1: Executive Summary & Strategic Rationale

The Challenge: The synthesis of this compound presents a classic chemoselectivity challenge common to salicylic acid derivatives: distinguishing between the phenolic hydroxyl group (pKa ~10) and the carboxylic acid group (pKa ~3). Direct alkylation often leads to a mixture of three products: the desired ether-acid, the undesired benzyl ester, and the doubly alkylated ether-ester.

The Solution: While direct alkylation is possible, it often requires tedious chromatographic purification to remove ester byproducts. For high-purity applications (drug discovery/process chemistry), this protocol utilizes a "Protect-Alkylate-Hydrolyze" strategy. This route guarantees regioselectivity, simplifies purification to recrystallization, and is scalable from gram to kilogram quantities.

Target Molecule Profile:

-

IUPAC Name: this compound

-

CAS: 14348-47-1

-

Molecular Weight: 242.27 g/mol

-

Key Functionality: Ether-linked lipophilic tail; free carboxylic acid headgroup.

Part 2: Chemical Strategy & Mechanism

The synthesis is broken down into three distinct, self-validating steps to ensure maximum purity.

-

Fischer Esterification: "Locks" the carboxylic acid as a methyl ester, preventing it from participating in the alkylation step.

-

Williamson Ether Synthesis: The phenolic proton is deprotonated by a mild base (

), allowing exclusive -

Saponification: The methyl ester is selectively hydrolyzed under basic conditions to return the free acid, leaving the robust benzyl ether intact.

Visualizing the Workflow

Figure 1: Stepwise synthetic workflow ensuring regiochemical fidelity.

Part 3: Detailed Experimental Protocols

Step 1: Preparation of Methyl 5-methylsalicylate

Objective: Mask the carboxylic acid.

| Parameter | Specification |

| Reagents | 5-Methylsalicylic acid (1.0 eq), Methanol (Solvent/Reagent), |

| Temperature | Reflux ( |

| Time | 12–16 Hours |

| Expected Yield | 95–98% |

Protocol:

-

Dissolve 5-methylsalicylic acid (15.2 g, 100 mmol) in anhydrous Methanol (150 mL).

-

Add concentrated Sulfuric Acid (

, 0.5 mL) dropwise. -

Heat to reflux with stirring for 16 hours. Monitor by TLC (Hexane:EtOAc 4:1); the starting acid spot (

) should disappear, replaced by the ester ( -

Workup: Concentrate methanol to ~30 mL under reduced pressure. Pour residue into ice-cold saturated

(200 mL) to neutralize acid. -

Extract with Ethyl Acetate (3 x 50 mL). Dry organics over

and concentrate. -

Result: Colorless oil or low-melting solid. Use directly in Step 2.

Step 2: O-Benzylation (The Critical Step)

Objective: Install the benzyl group selectively on the phenol.

| Parameter | Specification |

| Reagents | Intermediate A (1.0 eq), Benzyl Bromide (1.1 eq), |

| Solvent | Acetone (Reagent Grade) or DMF (for faster rates) |

| Temperature | Reflux ( |

| Time | 4–6 Hours |

Protocol:

-

Dissolve Methyl 5-methylsalicylate (16.6 g, 100 mmol) in Acetone (200 mL).

-

Add Anhydrous Potassium Carbonate (

, 27.6 g, 200 mmol). Note: Granular -

Add Benzyl Bromide (18.8 g, 13.1 mL, 110 mmol) dropwise.

-

Reflux vigorously. The suspension will turn white/yellow.

-

Workup: Filter off the inorganic salts (

). Concentrate the filtrate. -

Purification: The residue is usually pure enough. If necessary, recrystallize from cold Ethanol.

-

Checkpoint:

NMR should show a singlet at

Step 3: Hydrolysis to Final Product

Objective: Reveal the carboxylic acid without cleaving the ether.

| Parameter | Specification |

| Reagents | Intermediate B (1.0 eq), LiOH or NaOH (3.0 eq) |

| Solvent | THF : Water (3:1 mixture) |

| Temperature | Ambient ( |

| Time | 2–4 Hours |

Protocol:

-

Dissolve Methyl 2-(benzyloxy)-5-methylbenzoate (25.6 g, 100 mmol) in THF (150 mL).

-

Add a solution of Lithium Hydroxide (LiOH, 7.2 g) in Water (50 mL).

-

Stir at room temperature. The solution will become homogeneous.

-

Completion: TLC should show the disappearance of the non-polar ester and the appearance of a baseline spot (the carboxylate salt).

-

Isolation (Critical):

-

Final Purification: Recrystallize from Ethanol/Water (80:20) to yield white needles.

Part 4: Process Control & Troubleshooting

Mechanistic Logic (Why this works)

The success of Step 2 relies on the "Hard/Soft Acid Base" principle and solvent effects. By using a mild base (

Figure 2: Mechanistic pathway of the critical O-alkylation step.

Troubleshooting Table

| Observation | Root Cause | Corrective Action |

| Low Yield in Step 2 | Incomplete deprotonation or old reagents. | Ensure |

| Product is Oily (Step 3) | Residual solvent or impurities. | Triturate the oil with Hexanes/Ether to induce crystallization. Ensure THF is fully removed before acidification. |

| Cleavage of Ether | Acidification too harsh or hot. | During Step 3 workup, keep temperature |

References

-

Preparation of 2-propoxy-5-methylbenzoic acid. National Institute of Standards and Technology (NIST). (Demonstrates the Ester-Ether-Hydrolysis route for p-cresotic acid derivatives). Link

-

Methyl Salicylate as a Selective Methylation Agent. Organic Chemistry Portal. (Discusses selective reactivity of salicylate derivatives). Link

-

Synthesis of this compound (CAS 14348-47-1). PubChem Compound Summary. (Verification of chemical structure and identifiers). Link

Sources

Application Notes and Protocols: Esterification of 2-(Benzyloxy)-5-methylbenzoic Acid

Introduction

The synthesis of esters from carboxylic acids is a cornerstone of organic chemistry, with wide-ranging applications in the pharmaceutical, fragrance, and materials science industries. This document provides a detailed experimental guide for the esterification of 2-(benzyloxy)-5-methylbenzoic acid to its corresponding methyl ester, methyl 2-(benzyloxy)-5-methylbenzoate. This compound serves as a valuable building block in the synthesis of more complex molecules.

Two robust and widely applicable methods for this transformation will be discussed: the classic Fischer-Speier esterification and the milder Steglich esterification. The choice between these methods often depends on the substrate's sensitivity to strong acids and high temperatures. For this compound, both methods are viable, and the selection may be guided by available laboratory resources and desired reaction conditions.

This guide is intended for researchers, scientists, and drug development professionals, providing not only step-by-step protocols but also the underlying chemical principles and rationale for the experimental design.

Chemical Structures

| Compound | Structure |

| This compound |  |

| Methanol |  |

| Methyl 2-(benzyloxy)-5-methylbenzoate |  |

Method 1: Fischer-Speier Esterification

The Fischer-Speier esterification is a classic acid-catalyzed reaction between a carboxylic acid and an alcohol.[1][2] It is an equilibrium-driven process, and to achieve a high yield of the ester, the equilibrium must be shifted towards the products. This is typically accomplished by using a large excess of the alcohol, which also serves as the solvent, or by removing the water formed during the reaction.[1]

Reaction Mechanism

The reaction proceeds via a nucleophilic acyl substitution mechanism. The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, increasing its electrophilicity. The alcohol then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule, followed by deprotonation of the carbonyl oxygen, yield the ester and regenerate the acid catalyst.

Caption: Fischer-Speier Esterification Workflow.

Experimental Protocol

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |

| This compound | 242.27 | 2.42 g | 10.0 |

| Methanol (ACS grade) | 32.04 | 50 mL | - |

| Concentrated Sulfuric Acid (98%) | 98.08 | 0.5 mL | - |

| Saturated Sodium Bicarbonate Solution | - | 50 mL | - |

| Brine (Saturated NaCl solution) | - | 30 mL | - |

| Anhydrous Sodium Sulfate | - | ~5 g | - |

| Diethyl Ether (or Ethyl Acetate) | - | 100 mL | - |

Procedure:

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2.42 g (10.0 mmol) of this compound in 50 mL of methanol.

-

Acid Catalyst Addition: While stirring, carefully add 0.5 mL of concentrated sulfuric acid dropwise to the solution.

-

Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux (approximately 65-70 °C) using a heating mantle. Maintain the reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up:

-

Allow the reaction mixture to cool to room temperature.

-

Transfer the mixture to a separatory funnel containing 100 mL of diethyl ether (or ethyl acetate) and 50 mL of water.

-

Shake the funnel vigorously, venting frequently to release any pressure.

-

Separate the aqueous layer and wash the organic layer sequentially with 50 mL of saturated sodium bicarbonate solution (caution: CO₂ evolution) and 30 mL of brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

-

Purification:

-

Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude ester.

-

If necessary, the crude product can be further purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

-

Method 2: Steglich Esterification

The Steglich esterification is a milder method for forming esters from carboxylic acids and alcohols using dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst.[3] This method is particularly advantageous for substrates that are sensitive to acidic conditions or sterically hindered.[4]

Reaction Mechanism

The reaction begins with the activation of the carboxylic acid by DCC to form a highly reactive O-acylisourea intermediate. The alcohol then attacks this intermediate, leading to the formation of the ester and dicyclohexylurea (DCU), an insoluble byproduct that can be easily removed by filtration. DMAP acts as a nucleophilic catalyst, accelerating the reaction by forming a more reactive acylpyridinium intermediate.[4]

Caption: Steglich Esterification Workflow.

Experimental Protocol

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |

| This compound | 242.27 | 2.42 g | 10.0 |

| Methanol (ACS grade) | 32.04 | 0.48 mL | 12.0 |

| Dicyclohexylcarbodiimide (DCC) | 206.33 | 2.27 g | 11.0 |

| 4-Dimethylaminopyridine (DMAP) | 122.17 | 0.12 g | 1.0 |

| Dichloromethane (DCM, anhydrous) | - | 50 mL | - |

| 1 M Hydrochloric Acid | - | 30 mL | - |

| Saturated Sodium Bicarbonate Solution | - | 30 mL | - |

| Brine (Saturated NaCl solution) | - | 30 mL | - |

| Anhydrous Sodium Sulfate | - | ~5 g | - |

Procedure:

-

Reaction Setup: In a 100 mL round-bottom flask under a nitrogen atmosphere, dissolve 2.42 g (10.0 mmol) of this compound, 0.48 mL (12.0 mmol) of methanol, and 0.12 g (1.0 mmol) of DMAP in 50 mL of anhydrous dichloromethane.

-

DCC Addition: Cool the solution to 0 °C in an ice bath. Add a solution of 2.27 g (11.0 mmol) of DCC in a minimal amount of anhydrous DCM dropwise over 15 minutes.

-

Reaction: Remove the ice bath and allow the reaction mixture to stir at room temperature for 12-18 hours. The formation of a white precipitate (DCU) will be observed.

-

Work-up:

-

Filter the reaction mixture through a sintered glass funnel to remove the precipitated DCU. Wash the filter cake with a small amount of cold DCM.

-

Transfer the filtrate to a separatory funnel and wash it sequentially with 30 mL of 1 M HCl, 30 mL of saturated sodium bicarbonate solution, and 30 mL of brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

-

Purification:

-

Filter off the drying agent and concentrate the organic solution under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.

-

Characterization of Methyl 2-(benzyloxy)-5-methylbenzoate

The identity and purity of the synthesized methyl 2-(benzyloxy)-5-methylbenzoate (CAS Number: 424791-16-2) can be confirmed by standard analytical techniques.

Expected Spectroscopic Data:

-

¹H NMR (CDCl₃, 400 MHz):

-

δ 7.50-7.20 (m, 5H, Ar-H of benzyl group)

-

δ 7.35 (d, 1H, Ar-H)

-

δ 7.15 (dd, 1H, Ar-H)

-

δ 6.90 (d, 1H, Ar-H)

-

δ 5.10 (s, 2H, -OCH₂Ph)

-

δ 3.85 (s, 3H, -OCH₃)

-

δ 2.30 (s, 3H, Ar-CH₃)

-

-

¹³C NMR (CDCl₃, 100 MHz):

-

δ 166.5 (C=O)

-

δ 156.0, 136.5, 132.0, 130.0, 128.5, 128.0, 127.5, 125.0, 120.0, 112.0 (Ar-C)

-

δ 70.5 (-OCH₂Ph)

-

δ 52.0 (-OCH₃)

-

δ 20.5 (Ar-CH₃)

-

-

IR (KBr, cm⁻¹):

-

~3030 (Ar C-H stretch)

-

~2950 (Aliphatic C-H stretch)

-

~1725 (C=O ester stretch)

-

~1250, 1100 (C-O stretch)

-

Troubleshooting

| Issue | Possible Cause | Solution |

| Low Yield (Fischer) | Incomplete reaction | Increase reflux time or use a Dean-Stark trap to remove water. |

| Loss of product during work-up | Ensure complete extraction and careful separation of layers. | |

| Low Yield (Steglich) | Deactivation of DCC | Use anhydrous solvents and reagents. |

| Steric hindrance | Increase reaction time or temperature slightly. | |

| Presence of starting material | Incomplete reaction | Extend reaction time or increase the amount of the coupling agent/catalyst. |

| DCU difficult to filter | Fine precipitate | Cool the reaction mixture in an ice bath before filtration to promote crystallization. |

References

- Google Patents. (n.d.). Method for preparing benzoic acid esters.

- Google Patents. (n.d.). Method for producing benzoic acid esters.

-

Chemistry Practical Series. (2022, January 11). Perform Fischer Esterification of benzoic acid in Lab II [Video]. YouTube. [Link]

-

Patsnap. (n.d.). Synthesis method of 2-methoxyl-5-amino sulfanoylmethyl benzoate. Eureka. Retrieved February 2, 2026, from [Link]

-

American Academic Publisher. (n.d.). OPTIMIZING FISCHER ESTERIFICATION OF SUBSTITUTED BENZOIC ACID WITH SEALED-VESSEL MICROWAVE CONDITIONS. International journal of physical sciences. Retrieved February 2, 2026, from [Link]

-

ResearchGate. (n.d.). Mechanism of the esterification between benzoic acid (and derivatives).... Retrieved February 2, 2026, from [Link]

- Indo American Journal of Pharmaceutical Research. (2024). Synthesize, characterization and evaluation of esterification reaction of p-hydroxy benzoic acid, p. Indo American Journal of Pharmaceutical Research, 14(06), 632-639.

-

OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures. [Link]

-

PubChem. (n.d.). Methyl 2-(benzyloxy)-5-bromobenzoate. Retrieved February 2, 2026, from [Link]

- Green Chemistry. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Royal Society of Chemistry, 23(15), 8047-8055.

-

Chemguide. (n.d.). esterification - alcohols and carboxylic acids. Retrieved February 2, 2026, from [Link]

- MDPI. (n.d.). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. Molecules, 24(12), 2285.

-

Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Retrieved February 2, 2026, from [Link]

-

jOeCHEM. (2019, January 25). Esterification--Making Esters from Carboxylic Acids [Video]. YouTube. [Link]

- Inpressco. (2014). Synthesis of Azo-Bridged Benzothiazole-Phenyl Ester Derivatives via Steglich Esterification. International Journal of Chemical and Environmental Technology, 4(4), 232-236.

- Brauer, G. M., & Argentar, H. (1966). Synthesis of 2-propoxy-5-methylbenzoic acid. Journal of research of the National Bureau of Standards. Section A, Physics and chemistry, 70A(4), 313–316.

-

Wikipedia. (n.d.). Steglich esterification. Retrieved February 2, 2026, from [Link]

- ResearchGate. (2018). Process Optimization of Methyl 2-Methoxy-5-Aminosulfonyl Benzoate. Journal of Physics: Conference Series, 1087, 042019.

-

National Institutes of Health. (n.d.). Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives. Retrieved February 2, 2026, from [Link]

-

Wikipedia. (n.d.). Steglich esterification. Retrieved February 2, 2026, from [Link]

-

PubMed. (n.d.). Purification and characterization of S-adenosyl-L-methionine:benzoic acid carboxyl methyltransferase, the enzyme responsible for biosynthesis of the volatile ester methyl benzoate in flowers of Antirrhinum majus. Retrieved February 2, 2026, from [Link]

-

Studylib. (n.d.). Preparation of Methyl Benzoate. Retrieved February 2, 2026, from [Link]

-

YouTube. (2020, December 27). Synthesis of Methyl benzoate with reaction mechanism [Video]. YouTube. [Link]

-

Brainly. (2023, April 6). What spectral features allow you to differentiate the product from the starting material in the preparation of methyl benzoate?. Retrieved February 2, 2026, from [Link]

-

PubChem. (n.d.). Methyl Benzoate. National Institutes of Health. Retrieved February 2, 2026, from [Link]

Sources

Application Note & Protocol: Debenzylation of 2-(Benzyloxy)-5-methylbenzoic acid

**Abstract

The benzyl ether is a cornerstone protecting group for hydroxyl functionalities in multi-step organic synthesis, prized for its stability across a wide range of reaction conditions. Its effective cleavage, or debenzylation, is a critical final step to unmask the free hydroxyl group. This document provides a detailed guide for the debenzylation of 2-(benzyloxy)-5-methylbenzoic acid to yield 2-hydroxy-5-methylbenzoic acid. We present and compare three primary methodologies: catalytic hydrogenolysis, catalytic transfer hydrogenation, and Lewis acid-mediated cleavage. Each protocol is detailed with step-by-step instructions, mechanistic insights, and a discussion of the relative advantages and limitations to guide researchers in selecting the optimal method for their specific synthetic context.

Introduction: The Strategic Importance of Debenzylation

In the landscape of drug development and complex molecule synthesis, protecting groups are indispensable tools for masking reactive functional groups. The benzyl ether is particularly favored for protecting phenols and alcohols due to its ease of installation and general robustness. The target molecule of this protocol, 2-hydroxy-5-methylbenzoic acid (p-cresotinic acid), is a valuable building block in medicinal chemistry and materials science.[1] The precursor, this compound, utilizes a benzyl ether to protect the phenolic hydroxyl group during preceding synthetic transformations.

The selection of a debenzylation method is a critical decision dictated by the overall functional group landscape of the molecule. Harsh conditions can lead to undesired side reactions, decomposition, or cleavage of other sensitive moieties. Therefore, a nuanced understanding of the available protocols is essential for achieving high yield and purity of the final product. This guide provides the theoretical grounding and practical protocols necessary for researchers to confidently execute this transformation.

Reaction Overview

The fundamental transformation involves the cleavage of the C-O bond between the benzyl group and the phenolic oxygen.

Caption: General debenzylation reaction scheme.

Methodologies and Mechanistic Considerations

Three primary, field-proven methods for the debenzylation of aryl benzyl ethers are presented. The choice is contingent on substrate compatibility, available equipment, and safety considerations.

Method A: Catalytic Hydrogenolysis

This is the most common and often cleanest method for benzyl ether cleavage.[2] The reaction involves heterogeneous catalysis using palladium on carbon (Pd/C) and molecular hydrogen (H₂).

Mechanism: The reaction proceeds via oxidative addition of the benzyl C-O bond to the palladium surface, followed by hydrogenolysis, releasing the deprotected phenol and toluene as a byproduct. The process is highly efficient but is incompatible with other reducible functional groups like alkenes, alkynes, azides, or nitro groups.[3]

Causality of Experimental Choices:

-

Catalyst: 10% Pd/C is standard, offering a good balance of reactivity and cost. 5% can be used, but may require longer reaction times or higher pressures. Pearlman's catalyst, Pd(OH)₂/C, is often more effective for stubborn debenzylations.[4]

-

Solvent: Alcohols like ethanol or methanol are preferred as they readily dissolve the substrate and hydrogen gas. Ethyl acetate is also a common choice.

-

Hydrogen Source: A hydrogen balloon is sufficient for most lab-scale reactions.[5] For more resistant substrates, a Parr hydrogenator or similar apparatus allowing for elevated pressures (e.g., 50 psi) may be necessary.

Method B: Catalytic Transfer Hydrogenation

This method offers the benefits of catalytic reduction without requiring specialized high-pressure equipment or handling of hydrogen gas cylinders.[6] A hydrogen donor molecule transfers hydrogen to the substrate, mediated by the palladium catalyst.